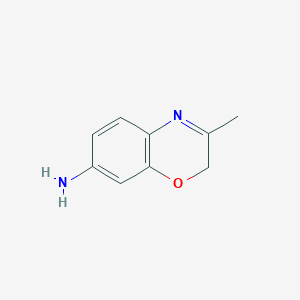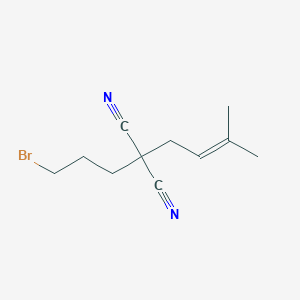
N,N-Dichloro-4-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dichloro-4-ethylbenzenesulfonamide is a chemical compound with the molecular formula C8H9Cl2NO2S. It is a sulfonamide derivative, characterized by the presence of two chlorine atoms attached to the nitrogen atom and an ethyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-4-ethylbenzenesulfonamide typically involves the chlorination of 4-ethylbenzenesulfonamide. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 4-ethylbenzenesulfonamide in dichloromethane.
- Bubble chlorine gas through the solution at a controlled temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the product using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but with enhanced safety measures and automation to handle the large quantities of chlorine gas and solvents.
Chemical Reactions Analysis
Types of Reactions
N,N-Dichloro-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the dichloro group to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dichloro-4-ethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.
Biology: The compound is studied for its potential antimicrobial properties, as sulfonamides are known to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bacterial infections.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dichloro-4-ethylbenzenesulfonamide involves the inhibition of bacterial enzymes. The compound targets the dihydropteroate synthase enzyme, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.
Comparison with Similar Compounds
Similar Compounds
N-ethylbenzenesulfonamide: Lacks the dichloro group and has different reactivity and applications.
N,N-dibutyl-4-methylbenzenesulfonamide: Contains butyl groups instead of ethyl and chlorine, leading to different chemical properties.
N-methylbenzenesulfonamide: Contains a methyl group instead of ethyl and chlorine, affecting its reactivity.
Uniqueness
N,N-Dichloro-4-ethylbenzenesulfonamide is unique due to the presence of two chlorine atoms on the nitrogen atom, which imparts distinct chemical reactivity and biological activity compared to other sulfonamide derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
610770-31-5 |
|---|---|
Molecular Formula |
C8H9Cl2NO2S |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N,N-dichloro-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-7-3-5-8(6-4-7)14(12,13)11(9)10/h3-6H,2H2,1H3 |
InChI Key |
ULNHINHBSRVKGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)

![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)




![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)



![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)

